N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N’-(4-phenoxyphenyl)pentanediamide is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N’-(4-phenoxyphenyl)pentanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylethylamine and 4-phenoxybenzoyl chloride. These intermediates are then subjected to amidation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N’-(4-phenoxyphenyl)pentanediamide may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N’-(4-phenoxyphenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N’-(4-phenoxyphenyl)pentanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N’-(4-phenoxyphenyl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N’-(4-phenoxyphenyl)pentanediamide stands out due to its unique combination of dimethoxyphenyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H32N2O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide |
InChI |
InChI=1S/C28H32N2O5/c1-20(17-27(31)29-16-15-21-9-14-25(33-2)26(19-21)34-3)18-28(32)30-22-10-12-24(13-11-22)35-23-7-5-4-6-8-23/h4-14,19-20H,15-18H2,1-3H3,(H,29,31)(H,30,32) |
InChI Key |
IBCWWKVEWRMZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCCC1=CC(=C(C=C1)OC)OC)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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